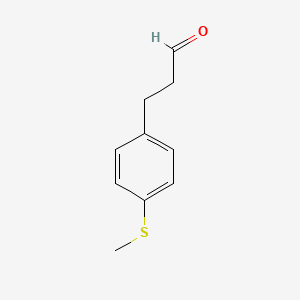

4-(Methylthio)benzenepropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQMKURJHWPVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thioether Containing Aromatic Aldehydes

Thioether-containing aromatic aldehydes are a class of organic compounds that possess both a thioether (-S-) linkage and an aldehyde (-CHO) functional group attached to an aromatic ring. This combination of functional groups imparts unique chemical reactivity and properties to these molecules, making them valuable in various scientific fields.

The thioether group, with its sulfur atom, can be involved in various chemical transformations, including oxidation to sulfoxides and sulfones, and can participate in metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net The aldehyde group is a versatile functional group that can undergo a wide range of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form new carbon-carbon bonds. mdpi.com

The synthesis of thioether-containing aromatic aldehydes can be approached through several routes. One common method involves the reaction of a halogenated aromatic aldehyde with a thiolate, such as sodium methanethiolate. Another approach is the direct formylation of a thioanisole (B89551) derivative. google.com The development of metal-free strategies for C(sp³)–S bond cleavage also presents a pathway to access aryl aldehydes from thioethers. mdpi.com

These compounds have found applications in diverse areas. They can serve as precursors in the synthesis of more complex molecules, including pharmaceuticals and fragrance ingredients. google.com For instance, the related compound 4-(methylthio)benzaldehyde (B43086) is a key intermediate for synthesizing pyrrole (B145914) derivatives with anti-inflammatory activity and has been used to create Schiff bases with potential antioxidant and antibacterial properties. growingscience.com The broader class of thioethers has been explored for their utility in constructing various organic compounds through selective C–S bond cleavage. mdpi.com

Academic Significance and Research Gaps Pertaining to 4 Methylthio Benzenepropanal

Despite the established significance of the broader class of thioether-containing aromatic aldehydes, dedicated academic studies on 4-(Methylthio)benzenepropanal are not widely documented in publicly available literature. Much of the available information pertains to its role as a chemical intermediate or its identification in complex mixtures.

Research Findings:

The compound 3-(methylthio)propanal, a related aliphatic thioether aldehyde, has been identified as a flavor volatile in fruits like cantaloupe. ashs.org

Patents have mentioned related structures, such as 4-(1,1-dimethylethyl)-benzenepropanal, in the context of volatile organic compounds associated with certain medical conditions. google.com This suggests a potential for benzenepropanal derivatives to be of interest in biomedical research, although specific studies on the methylthio- variant are lacking.

The synthesis of related compounds like 4-(methylthio)benzyl alcohol from 4-(methylthio)benzaldehyde (B43086) is well-described, highlighting established synthetic routes for this family of molecules.

Research Gaps: A significant research gap exists in the academic exploration of this compound. There is a notable absence of published studies focusing on:

Detailed Synthesis and Characterization: While general methods for synthesizing related compounds exist, specific, optimized synthetic protocols and comprehensive spectral data (NMR, IR, MS) for this compound are not readily available in academic literature.

Chemical Reactivity: A thorough investigation of its reactivity, exploring the interplay between the propanal and methylthio functional groups, has not been reported.

Biological Activity: Unlike its benzaldehyde (B42025) analog, there is a lack of research into the potential biological or pharmacological activities of this compound.

Applications: Beyond its presumed role as a synthetic intermediate, its potential applications in materials science, agrochemicals, or as a fragrance component remain unexplored in academic research.

The limited focus on this specific molecule, compared to the more extensively studied 4-(methylthio)benzaldehyde, suggests an opportunity for further research to characterize its properties and explore its potential uses.

Table of Mentioned Compounds

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable aromatic aldehyde, can be achieved through various chemical and biocatalytic strategies. These approaches focus on the construction of the benzenepropanal core, the introduction of the aldehyde functional group, and the integration of the methylthio moiety.

Chemical Reactivity and Transformation Mechanisms of 4 Methylthio Benzenepropanal

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is the most reactive site in the 4-(Methylthio)benzenepropanal molecule for many transformations. Its reactivity stems from the polar carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Condensations

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. Aldehydes, such as the propanal moiety in this compound, are generally more reactive towards nucleophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups surrounding the carbonyl carbon. sarthaks.comdoubtnut.com

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically generated in situ from NaCN or KCN and acid, results in the formation of a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile. chemguide.co.ukyoutube.com

Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction proceeds through a hemiacetal intermediate. britannica.com

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl carbon to form, after acidic workup, a secondary alcohol. britannica.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. britannica.com

Condensation Reactions: The propanal moiety has α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are acidic and can be removed by a base. The resulting enolate can act as a nucleophile in condensation reactions like the aldol (B89426) condensation.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

| Hydride ion (H⁻) | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Cyanide ion (CN⁻) | KCN / H₂SO₄ | Cyanohydrin |

| Alkoxide (RO⁻) | ROH / H⁺ catalyst | Acetal |

| Carbanion (R⁻) | R-MgBr (Grignard) | Secondary Alcohol |

| Phosphorus Ylide | Ph₃P=CHR' (Wittig) | Alkene |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. acs.orgresearchgate.net This transformation is often efficient and can be achieved with reagents that are compatible with other functional groups in the molecule. organic-chemistry.org

Common Oxidants: Potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) in the Tollens' test can effect this oxidation. acs.org Modern, more environmentally friendly methods utilize oxidants like Oxone or hydrogen peroxide in the presence of a catalyst. acs.orgorganic-chemistry.org The reaction converts the -CHO group into a -COOH (carboxylic acid) group.

Reduction: The reduction of the aldehyde group in this compound yields 4-(Methylthio)benzenepropanol, a primary alcohol. libretexts.orgchemguide.co.uk

Hydride Reagents: The most common and effective reagents for this transformation are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comchemistrysteps.com NaBH₄ is a milder reagent that can be used in protic solvents like ethanol (B145695) or water, while the more reactive LiAlH₄ requires anhydrous conditions, typically in an ether solvent. libretexts.orgwikipedia.org

Catalytic Hydrogenation: The aldehyde can also be reduced using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.com This method, however, may also reduce other functional groups under certain conditions.

Transformations Involving the Aromatic Ring System

The benzene (B151609) ring, substituted with both an alkyl chain and a methylthio group, can undergo reactions typical of aromatic compounds, primarily electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Reactions

Electrophilic Aromatic Substitution (SEAr): This is the most common class of reaction for aromatic rings. wikipedia.org An electrophile attacks the electron-rich benzene ring, replacing one of the ring's hydrogen atoms. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents. chemistrytalk.org

Directing Effects: The methylthio (-SCH₃) group is an activating group and an ortho, para-director. rsc.orgwikipedia.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at the ortho and para positions. youtube.com The propyl group is a weakly activating, ortho, para-director. Since both groups direct to the same positions relative to themselves, the substitution pattern will be determined by their combined influence and steric factors. Given the para-substitution of the two existing groups, electrophilic attack will be directed to the positions ortho to the methylthio group (and meta to the propanal group).

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile | Product Substituent |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | -Br |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | -R |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | -COR |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on the aromatic ring, is generally difficult on electron-rich rings like the one in this compound. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this molecule. semanticscholar.orgyoutube.com Therefore, SNAr is not a facile pathway for this compound under normal conditions.

Radical Pathways

Reactions involving radical intermediates on the aromatic system are less common than ionic pathways but can be induced under specific conditions, often involving high temperatures or photochemical initiation. Thiols and thioethers can participate in radical reactions. acsgcipr.org Thiyl radicals (RS•) can be generated from thiols and are known to add to unsaturated bonds. nih.govlibretexts.org While the aromatic ring itself is relatively stable, the benzylic positions of the propanal chain could be susceptible to radical abstraction.

Reactivity of the Methylthio Functional Group

The methylthio group (-SCH₃) is not merely a directing group for aromatic substitution; it is also a site of reactivity itself, primarily involving the sulfur atom.

Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation. researchgate.net It can be oxidized in a stepwise manner to a sulfoxide (B87167) and then further to a sulfone. researchgate.netjchemrev.com

To Sulfoxide: Mild oxidizing agents, such as sodium meta-periodate (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), can selectively oxidize the thioether to a sulfoxide, forming 4-(Methylsulfinyl)benzenepropanal.

To Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (e.g., potassium permanganate or m-chloroperbenzoic acid, m-CPBA) will lead to the corresponding sulfone, 4-(Methylsulfonyl)benzenepropanal. organic-chemistry.org

The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent. The methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strong electron-withdrawing groups, which would deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position.

Table 3: Oxidation States of the Sulfur Moiety

| Functional Group | Structure | Oxidation State of Sulfur | Electronic Effect on Ring |

| Methylthio | -SCH₃ | -2 | Activating, ortho, para-directing |

| Methylsulfinyl | -SOCH₃ | 0 | Deactivating, meta-directing |

| Methylsulfonyl | -SO₂CH₃ | +2 | Deactivating, meta-directing |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone, depending on the reaction conditions and the stoichiometry of the oxidant.

The initial oxidation of the sulfide (B99878) yields the sulfoxide. This reaction is often carried out using mild oxidizing agents to prevent over-oxidation to the sulfone. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts. The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Further oxidation of the sulfoxide results in the formation of the sulfone. This step typically requires stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate (KMnO₄). The sulfone is a more highly oxidized state of the sulfur atom and is generally more stable and less reactive than the sulfoxide.

The selective oxidation of sulfides to sulfoxides or sulfones is a valuable transformation in organic synthesis, as it allows for the modulation of the electronic and steric properties of the sulfur-containing group. These oxidized derivatives of this compound can serve as intermediates in the synthesis of more complex molecules.

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | 4-(Methylsulfinyl)benzenepropanal | Acetic acid, room temperature |

| Sodium Periodate (NaIO₄) | 4-(Methylsulfinyl)benzenepropanal | Methanol (B129727)/water, 0 °C to rt |

| m-CPBA (1 equiv.) | 4-(Methylsulfinyl)benzenepropanal | Dichloromethane, 0 °C |

| m-CPBA (>2 equiv.) | 4-(Methylsulfonyl)benzenepropanal | Dichloromethane, room temperature |

| Potassium Permanganate (KMnO₄) | 4-(Methylsulfonyl)benzenepropanal | Acetic acid, heat |

Cleavage and Rearrangement Reactions

The carbon-sulfur bond in this compound can undergo cleavage under specific conditions. Reductive cleavage, for instance, can be achieved using reducing agents such as sodium in liquid ammonia (B1221849) (Birch reduction) or Raney nickel. This results in the removal of the methylthio group and the formation of benzenepropanal.

Acid-catalyzed cleavage is also possible, particularly with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which can lead to the formation of a thiol. However, the aldehyde functional group in this compound may be sensitive to these acidic conditions.

Rearrangement reactions involving the methylthio group are less common but can be induced under certain catalytic or photolytic conditions. For instance, the Sommelet-Hauser rearrangement is a known reaction for benzyl (B1604629) sulfides, although it typically requires a quaternary ammonium (B1175870) salt intermediate. While not directly applicable to this compound, analogous rearrangements could potentially be explored.

The propanal side chain can also participate in various rearrangement reactions characteristic of aldehydes. For example, under acidic or basic conditions, it can undergo tautomerization to its enol form. The presence of alpha-hydrogens also allows for aldol condensation reactions, which are technically not rearrangements but are important transformations of the aldehyde group.

Mechanistic Investigations of Reaction Pathways

Mechanistic studies of the reactions of this compound are not extensively reported in the literature. However, the reaction pathways can be inferred from well-established mechanisms for the individual functional groups.

The oxidation of the methylthio group is understood to proceed via a nucleophilic attack of the sulfur atom on the oxidant. In the case of hydrogen peroxide, the reaction is often acid-catalyzed, which protonates the peroxide, making it a more potent electrophile. The reaction with m-CPBA is thought to proceed through a concerted mechanism.

Investigations into the cleavage of the C-S bond often involve studying the effects of different reducing agents and reaction conditions. The mechanism of desulfurization with Raney nickel is complex and is believed to involve a free-radical process on the surface of the nickel catalyst.

The study of reaction pathways for the aldehyde group is a cornerstone of organic chemistry. Mechanistic investigations of reactions such as acetal formation, Wittig reactions, and reductions to the corresponding alcohol have been thoroughly established and are applicable to this compound. For example, the reduction with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

To gain deeper insight into the specific reaction mechanisms of this compound, detailed kinetic studies, isotopic labeling experiments, and computational modeling would be necessary. These investigations would help to elucidate the transition states and intermediates involved in its various transformations.

| Reaction Type | Key Mechanistic Feature | Investigatory Technique |

| Sulfide Oxidation | Nucleophilic attack of sulfur on oxidant | Kinetic studies, isotopic labeling |

| C-S Bond Cleavage | Single-electron transfer (e.g., Birch) or radical mechanism (e.g., Raney Ni) | Product analysis, spectroscopic identification of intermediates |

| Aldehyde Reduction | Nucleophilic addition of hydride | Stereochemical studies, computational modeling |

Biological Interactions and Roles of 4 Methylthio Benzenepropanal Non Clinical Focus

Microbial Biotransformations of 4-(Methylthio)benzenepropanal

The microbial biotransformation of this compound is not extensively documented in publicly available scientific literature. However, the metabolism of related sulfur-containing aromatic compounds by microorganisms has been a subject of study, providing insights into potential transformation pathways. Microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of modifying a wide array of organic molecules. researchgate.netnih.gov These biotransformations are key processes in the environmental fate of many compounds and can lead to the formation of various metabolic products. nih.gov

Specific microbial degradation pathways for this compound have not been elucidated in the available research. Generally, the microbial breakdown of aromatic compounds containing sulfur can be influenced by the nature of the sulfur linkage and the substituents on the aromatic ring. nih.gov For compounds with a methylthio (-SCH3) group, initial enzymatic attacks can occur at different sites of the molecule.

Potential initial steps in the microbial degradation of sulfur-containing aromatic compounds may include:

Oxidation of the sulfur atom: The methylthio group can be oxidized to form sulfoxides and subsequently sulfones. This increases the polarity of the molecule, often facilitating further degradation. nih.gov

Hydroxylation of the aromatic ring: Monooxygenases and dioxygenases are common bacterial enzymes that introduce hydroxyl groups onto the aromatic ring, a critical step for ring cleavage. researchgate.net

Cleavage of the side chain: The propanal side chain could be a target for oxidation or other enzymatic modifications.

The biodegradability of such compounds is often dependent on the specific microbial strains and the environmental conditions. For instance, aerobic degradation of phenylthio acetates has been shown to be more rapid than that of their phenylsulfonyl counterparts. nih.gov The presence of other functional groups on the benzene (B151609) ring, such as nitro or chloro groups, can also significantly affect the rate of microbial degradation. nih.gov

Detailed characterization of microbial metabolic products specifically from this compound is not available in the reviewed literature. Based on the metabolism of analogous compounds, a range of transformation products could be anticipated.

For example, the metabolism of pentachlorothioanisole (B41897) in rats, which also contains a methylthio group, results in the displacement of the methylthio group and its subsequent metabolism to methanesulphinic acid and sulfate. nih.gov While this is a mammalian metabolism study, it highlights a potential fate of the methylthio moiety. In microbial systems, the degradation of aromatic compounds typically proceeds through a series of intermediates before the aromatic ring is cleaved. nih.gov

Table 1: Plausible, but not experimentally verified, microbial metabolic products of this compound based on known biotransformation reactions of related compounds.

| Putative Metabolite Class | Potential Transformation Pathway |

| Sulfoxide (B87167) and Sulfone Derivatives | Oxidation of the methylthio group |

| Hydroxylated Aromatic Intermediates | Ring hydroxylation by oxygenases |

| Carboxylic Acid Derivatives | Oxidation of the propanal side chain |

| Ring Cleavage Products | Dioxygenase-mediated fission of the aromatic ring |

This table is illustrative and based on general principles of microbial metabolism of aromatic compounds. Specific metabolites for this compound have not been identified in the literature reviewed.

Role in Plant Metabolism and Ecological Interactions

Sulfur-containing compounds are pivotal in plant physiology, contributing to growth, development, and defense against biotic and abiotic stresses. encyclopedia.pubnih.gov These compounds, which include amino acids, glutathione, and a variety of secondary metabolites, play diverse roles in plant defense and signaling. nih.gov

While the specific role of this compound in plant defense is not explicitly detailed in the available scientific literature, the broader family of sulfur-containing volatile compounds is known to be involved in plant defense strategies. nih.gov Plants release a complex blend of volatile organic compounds (VOCs) in response to herbivore feeding or pathogen attack. nih.gov These volatiles can have direct defensive effects on attackers or can function as indirect defense signals.

Sulfur-containing secondary metabolites can act as phytoalexins or phytoanticipins. nih.gov Phytoalexins are synthesized de novo in response to infection, while phytoanticipins are constitutively present in the plant. nih.gov The release of volatile sulfur compounds can serve as a defense mechanism against pests and diseases. researchgate.net

Volatile organic compounds are crucial mediators of information exchange between plants and other organisms, including insects and neighboring plants. researchgate.netusda.gov Sulfur-containing volatiles can be important components of these chemical communication networks. mdpi.com

For instance, some plant volatiles act as attractants for the natural enemies of herbivores, a phenomenon known as "indirect defense." While there is no specific evidence for this compound in this context, other volatile sulfur compounds are known to be part of the complex odor blends that guide parasitic wasps or predators to their herbivorous prey.

Furthermore, volatile signals can be perceived by neighboring plants, priming their defenses in anticipation of an impending threat. The role of sulfur-containing compounds as signaling molecules in plants is an active area of research, with molecules like hydrogen sulfide (B99878) (H2S) and sulfur dioxide (SO2) being recognized as important gasotransmitters involved in various physiological processes, including stomatal movement and stress responses. frontiersin.orgfrontiersin.org

Table 2: Potential, but not experimentally confirmed, ecological roles of this compound based on the functions of related plant-derived sulfur compounds.

| Ecological Interaction | Putative Role of this compound |

| Direct Defense | May exhibit repellent or toxic effects on certain herbivores or pathogens. |

| Indirect Defense | Could potentially act as a component of the volatile blend that attracts natural enemies of herbivores. |

| Plant-Plant Signaling | May be involved in airborne signaling to prime the defenses of neighboring plants. |

This table presents hypothetical roles based on the known functions of other sulfur-containing plant volatiles. The specific ecological functions of this compound require direct investigation.

Advanced Analytical and Spectroscopic Characterization of 4 Methylthio Benzenepropanal

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 4-(Methylthio)benzenepropanal from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information on the mass-to-charge ratio of the compound and its fragments. This technique is widely used for identification and quantification in fields like environmental analysis and food and flavor chemistry. wikipedia.orgjeol.com

For this compound, a standard non-polar or mid-polar capillary column (e.g., HP-5MS) would likely be used with helium as the carrier gas. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (180.27 g/mol ) and characteristic fragmentation patterns resulting from the loss of the aldehyde group and cleavage of the propyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are not suitable for GC analysis due to low volatility or thermal instability. nih.gov This technique separates compounds in the liquid phase, typically using a reversed-phase column (e.g., C18), followed by ionization and mass analysis. sielc.com

For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. sielc.com Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrometer would detect the protonated molecule [M+H]⁺ in positive ion mode. Further fragmentation in tandem mass spectrometry (MS/MS) would be used for structural confirmation and sensitive quantification.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aldehydic proton, the aromatic protons, the two methylene (B1212753) groups of the propyl chain, and the methylthio group protons. The chemical shifts, splitting patterns, and integration of these signals would confirm the proton environment in the molecule.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methylene carbons, and the methyl carbon of the thioether group. magritek.com The chemical shifts are indicative of the type of carbon atom. udel.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The measured accurate mass would be compared to the calculated theoretical mass to confirm the molecular formula, C₁₀H₁₂OS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde C=O stretch (around 1720-1740 cm⁻¹), C-H stretches of the aldehyde, aromatic ring, and alkyl chain, as well as vibrations corresponding to the C-S bond and the substituted benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The spectrum of this compound would exhibit absorption bands in the UV region, characteristic of the substituted benzene ring. The position of the maximum absorbance (λmax) is influenced by the chromophores present in the molecule, namely the phenyl and methylthio groups. researchgate.net

Environmental Fate and Biogeochemical Cycling of 4 Methylthio Benzenepropanal

Microbial Degradation and Mineralization in Ecosystems

Microbial degradation is a key process in the removal of organic compounds from the environment. Diverse microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown and potential mineralization to carbon dioxide, water, and inorganic salts.

Identification of Degrading Microbial Consortia

While no specific microbial consortia have been identified for the degradation of 4-(Methylthio)benzenepropanal, studies on other organosulfur compounds provide insights into the types of microorganisms that could be involved. Bacteria from the genera Rhodococcus, Pseudomonas, Burkholderia, and Arthrobacter have been shown to degrade various sulfur-containing aromatic compounds nih.govresearchgate.netnih.gov. These bacteria possess enzymatic machinery capable of cleaving carbon-sulfur bonds and degrading aromatic structures. For instance, some bacteria can utilize methylthio-s-triazines as a sole source of sulfur researchgate.net. It is plausible that similar microbial consortia present in soil and sediment could mediate the degradation of this compound.

| Microbial Genus | Known to Degrade | Potential Role in this compound Degradation |

| Rhodococcus | Methylthio-s-triazines | Cleavage of the methylthio group |

| Pseudomonas | Phenylthioacetates, Aromatic compounds | Degradation of the aromatic ring and side chain |

| Burkholderia | 3-Methyl-4-nitrophenol | Ring cleavage and mineralization |

| Arthrobacter | Chloro-s-triazines | Initial steps of degradation |

Environmental Transformation Products and Pathways

The microbial degradation of this compound is expected to proceed through a series of enzymatic reactions. A likely initial step is the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group. This increases the water solubility of the compound and can make it more amenable to further degradation. Subsequently, the propanal side chain could be oxidized to a carboxylic acid. The cleavage of the C-S bond would release the sulfur, which can be utilized by microorganisms, and the remaining aromatic ring would likely be degraded through established pathways for aromatic compounds, involving ring-hydroxylating dioxygenases and subsequent ring cleavage.

Potential microbial degradation pathways could lead to the formation of intermediates such as 4-(methylsulfinyl)benzenepropanal, 4-(methylsulfonyl)benzenepropanal, and 4-(methylthio)benzoic acid. Complete mineralization would result in the formation of CO2, H2O, and sulfate.

Environmental Persistence and Mobility Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through environmental compartments.

The persistence of this compound in the environment will be a function of its susceptibility to the abiotic and biotic degradation processes described above. The presence of the methylthio group might influence its persistence. While some organosulfur compounds are readily biodegradable, others can be more recalcitrant. Without experimental data, it is difficult to assign a specific half-life to this compound in soil or water.

| Environmental Compartment | Key Processes Affecting Fate | Expected Behavior (Inferred) |

| Atmosphere | Photolysis, Oxidation by hydroxyl radicals | Potential for degradation through photochemical reactions. |

| Water | Photolysis, Hydrolysis, Microbial degradation | Moderate persistence, with degradation rates dependent on sunlight, pH, and microbial activity. |

| Soil/Sediment | Microbial degradation, Sorption | Potential for sorption to organic matter, with biodegradation being the primary removal mechanism. |

Computational and Theoretical Studies on 4 Methylthio Benzenepropanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to solving the electronic structure problem, which involves finding the low-lying energy levels of a chemical system. aps.org These calculations serve as a starting point for determining molecular geometries, reaction rates, and other complex chemical properties. aps.org

The reactivity of an organic molecule is closely linked to its electronic structure. Computational methods like Density Functional Theory (DFT) can be used to calculate key descriptors of reactivity. mdpi.com For 4-(Methylthio)benzenepropanal, these calculations would focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap, for instance, suggests higher reactivity. mdpi.com

Furthermore, quantum chemical methods can map the electron density distribution across the molecule. researchgate.net This allows for the identification of electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would elucidate the influence of the methylthio (-SCH3) group and the propanal (-CH2CH2CHO) side chain on the aromatic ring's electron distribution. The average electrophilic reaction index for specific atoms, a quantum chemical descriptor, can be crucial in understanding the biological activity of organosulfur compounds. researchgate.net

Table 1: Calculated Electronic Properties of Representative Aldehyd Compounds This table illustrates typical data obtained from quantum chemical calculations. Values are hypothetical for this compound and are for comparative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethanal | -7.5 | 1.5 | 9.0 |

| Benzaldehyde (B42025) | -6.8 | -1.2 | 5.6 |

| This compound (Hypothetical) | -6.5 | -1.5 | 5.0 |

| Perfluorinated Aldehyde | -8.0 | -2.0 | 6.0 |

Data is illustrative and based on general principles discussed in source mdpi.com.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for observing the motion and interactions of biomolecules at a molecular level. nih.govnih.gov These simulations can model how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov The process involves solvating the molecule in a virtual water box and applying physical principles to simulate its behavior over time, often on the nanosecond to microsecond scale. nih.govresearchgate.net

For this compound, MD simulations can reveal crucial details about non-covalent intermolecular interactions. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov The methylthio group, with its sulfur atom, can participate in specific interactions like chalcogen bonds. nih.gov

A study on structurally related 4'-methylthiostilbenes analyzed intermolecular interactions using methods such as PIXEL and DFT calculations. nih.gov This research confirmed the importance of weak, delocalized interactions in forming crystal structures. nih.gov Similar simulations for this compound would identify key amino acid residues it might interact with in a protein's active site, elucidating how it is stabilized and positioned. nih.gov For instance, simulations can show a residue being flexible in the absence of a ligand but forming specific stacking interactions once the ligand binds. nih.gov Such atomistic insights are critical for understanding the molecular basis of the compound's function. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Biological Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical substances before they are tested experimentally. bio-hpc.eu QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. dovepress.comnih.gov This approach is particularly valuable in drug discovery for screening chemicals and predicting their potential efficacy or toxicity. nih.gov

To build a QSAR model for this compound and its analogs, a series of structurally related compounds with known biological activities (e.g., IC50 values) would be required. nih.gov Various molecular descriptors for each compound are then calculated, which can be quantum-chemical (like atomic charges), geometrical, or topological. researchgate.net Statistical methods, such as partial least squares (PLS) regression, are used to create a model that correlates these descriptors with activity. nih.govnih.gov

For example, a QSAR study on xanthone (B1684191) derivatives identified net atomic charges, dipole moment, and the partition coefficient (logP) as the descriptors most responsible for cytotoxic activity. dovepress.com The resulting equation allowed for the prediction of activity for new, unsynthesized compounds. dovepress.com A successful 3D-QSAR model, such as one using Comparative Molecular Field Analysis (CoMFA), can yield statistically significant results with high predictive power, guiding further synthetic efforts to develop more potent compounds. nih.govmdpi.com

Table 2: Hypothetical QSAR Model Descriptors for a Series of Benzenepropanal Analogs This table illustrates the type of data used in QSAR studies. The values are for demonstration purposes.

| Compound Analog | log(1/IC50) (Experimental) | Net Atomic Charge (qC1) | Dipole Moment (μ) | logP | log(1/IC50) (Predicted) |

| Analog 1 (4-H) | 4.5 | -0.150 | 2.5 | 2.8 | 4.6 |

| Analog 2 (4-Cl) | 5.1 | -0.155 | 2.2 | 3.5 | 5.0 |

| Analog 3 (4-OCH3) | 4.8 | -0.165 | 2.9 | 2.7 | 4.9 |

| Analog 4 (4-SCH3) | 5.3 | -0.160 | 2.7 | 3.2 | 5.4 |

Data is illustrative, based on the methodology described in source dovepress.com.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov Methods such as DFT can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. chemrxiv.orgnih.gov This provides a comprehensive picture of the reaction pathway that is often difficult to probe experimentally. chemrxiv.org

For this compound, computational studies could explore its synthesis or its reactions with other molecules. For instance, in reactions involving the sulfur atom, such as a thia-Michael addition, modeling can determine the reaction's kinetic profile. mdpi.com Calculations can reveal whether a reaction proceeds through a single-step (concerted) or multi-step mechanism. nih.gov A study on the reaction of elemental sulfur with nucleophiles used DFT calculations to demonstrate that unimolecular decomposition pathways have the lowest activation barriers for many polysulfide intermediates. chemrxiv.org

These computational investigations can also explain selectivity in reactions. By comparing the activation energies of different possible pathways, researchers can predict which product is most likely to form. researchgate.net For example, molecular modeling of the reaction between cyclic chalcone (B49325) analogs and thiols showed that the transition state for one isomer was stabilized by a hydrogen bond, explaining its higher reactivity and thermodynamic stability. mdpi.com Such insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Future Research Directions and Unexplored Academic Avenues for 4 Methylthio Benzenepropanal

Development of Novel and Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing necessitates a shift in how 4-(Methylthio)benzenepropanal is synthesized. Future research will likely focus on "green chemistry" approaches that prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.comnih.govyoutube.com

Key areas for investigation include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers a promising green alternative to traditional chemical methods. nih.govnih.govresearchgate.net Research in this area could focus on identifying or engineering enzymes capable of regioselective methylthiolation of appropriate benzene (B151609) derivatives, followed by propanal side-chain formation. This approach could lead to milder reaction conditions, higher selectivity, and a significant reduction in hazardous waste.

Green Solvents: A move away from conventional volatile organic solvents towards more sustainable alternatives like water, supercritical CO2, or bio-based solvents is a critical research direction. Investigating the feasibility of synthesizing this compound in these green solvents will be crucial for reducing the environmental footprint of its production.

Flow Chemistry and Process Intensification: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future studies could explore the development of a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps to improve efficiency.

Alternative Energy Sources: The application of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, increased yields, and cleaner reaction profiles. mdpi.comnih.govmdpi.com Systematic studies on the use of these technologies for the synthesis of this compound could reveal more efficient and sustainable production methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Enzyme discovery and engineering, whole-cell biotransformation. |

| Green Solvents | Reduced environmental impact, improved safety. | Reaction optimization in water, supercritical CO2, or bio-solvents. |

| Flow Chemistry | Enhanced safety, improved efficiency, automation. | Development of continuous flow synthesis protocols. |

| Alternative Energy | Faster reaction times, higher yields. mdpi.comnih.govmdpi.com | Application of microwave and ultrasound technologies. |

Expansion of Biosynthetic Engineering Applications for Industrial Production

The industrial production of this compound could be revolutionized by harnessing the power of metabolic engineering in microorganisms. nih.govresearchgate.net By introducing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound from simple, renewable feedstocks like glucose.

Future research in this domain should focus on:

Pathway Elucidation and Reconstruction: While a natural biosynthetic pathway for this compound may not be fully characterized, researchers can design and construct artificial pathways by combining enzymes from different organisms. This could involve leveraging the shikimate pathway for the synthesis of the aromatic core, followed by enzymatic steps for methylthiolation and side-chain elongation.

Host Strain Optimization: The efficiency of a heterologous biosynthetic pathway is highly dependent on the host organism. Future work will involve optimizing the metabolism of the host strain to direct more carbon flux towards the production of this compound and to enhance the supply of necessary cofactors. mdpi.com

Fermentation Process Development: Optimizing fermentation conditions, including media composition, temperature, and aeration, is crucial for maximizing the production of this compound in a bioreactor setting.

Deeper Elucidation of Biological Roles in Non-Human Systems and Ecosystems

Volatile sulfur compounds play critical roles in the chemical ecology of many organisms, particularly in the interactions between plants and insects. mdpi.comtandfonline.comtandfonline.comnih.gov While the specific biological functions of this compound are not yet fully understood, future research is expected to uncover its significance in various ecosystems.

Promising avenues for investigation include:

Plant-Insect Interactions: Research could explore the role of this compound as a semiochemical in mediating interactions between plants and insects. This could involve investigating its potential as an attractant for pollinators or as a deterrent for herbivores. nih.govmdpi.comnih.gov

Plant Defense Mechanisms: The sulfur atom in this compound suggests a potential role in plant defense against pathogens and herbivores. tandfonline.com Future studies could examine whether the production of this compound is induced in plants upon attack and whether it exhibits antimicrobial or insecticidal properties.

Microbial Signaling: Volatile organic compounds are known to be involved in communication between microorganisms. Investigating whether this compound is produced by soil microbes and its potential role in microbial ecology represents an exciting and unexplored area of research.

Integration of Advanced Analytical Techniques for In Situ Monitoring

To fully understand the environmental dynamics and biological roles of this compound, the development and application of advanced analytical techniques for its in situ monitoring are essential.

Future research should leverage techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone for the identification and quantification of volatile organic compounds. unife.itresearchgate.netepa.gov Future work could focus on developing highly sensitive GC-MS methods for the trace-level detection of this compound in complex environmental matrices like air, water, and soil.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): For the analysis of complex mixtures of volatile compounds, GC×GC-MS offers superior separation power and sensitivity. This technique could be invaluable for resolving this compound from other co-eluting compounds in environmental or biological samples. unife.it

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a powerful tool for the real-time, in situ monitoring of volatile organic compounds in the atmosphere. rsc.orgcopernicus.orgnih.govuibk.ac.at Its application could provide valuable insights into the atmospheric chemistry and transport of this compound, as well as its emission from biological sources.

| Analytical Technique | Application for this compound | Key Advantages |

| GC-MS | Identification and quantification in environmental samples. unife.itresearchgate.netepa.gov | High sensitivity and specificity. |

| GC×GC-MS | Analysis in complex volatile mixtures. unife.it | Enhanced separation and sensitivity. |

| PTR-MS | Real-time, in situ atmospheric monitoring. rsc.orgcopernicus.orgnih.govuibk.ac.at | High time resolution and sensitivity. |

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Science

The unique chemical structure of this compound positions it as a valuable tool for interdisciplinary research at the interface of chemistry, biology, and environmental science.

Future research could explore:

Chemical Biology: The development of chemical probes based on the this compound scaffold could be a powerful approach to identify its biological targets and elucidate its mechanism of action in living organisms. nih.govscilit.comchemicalprobes.orgresearchgate.net This could involve synthesizing derivatives with reporter tags for use in activity-based protein profiling or imaging studies.

Environmental Science: Understanding the environmental fate and transformation of this compound is crucial for assessing its potential ecological impact. core.ac.uknih.govresearchgate.net Future research should investigate its persistence in the environment, its degradation pathways (both biotic and abiotic), and its potential for bioaccumulation and ecotoxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Methylthio)benzenepropanal, and what are their comparative advantages?

- Answer : The synthesis typically involves Friedel-Crafts alkylation or thioether formation. For example, coupling 4-(methylthio)benzaldehyde with propanal derivatives under acidic catalysis (e.g., H₂SO₄) yields the target compound. Alternative routes may use Mitsunobu reactions or nucleophilic substitution with methylthiolate intermediates. Key considerations include reaction temperature control (40–60°C) and inert atmosphere to prevent oxidation of the thioether group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%), confirmed by HPLC or GC-MS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Answer :

- ¹H NMR : Look for characteristic signals: δ 9.8–10.1 ppm (aldehyde proton), δ 2.5 ppm (methylthio group, singlet), and aromatic protons at δ 7.2–7.8 ppm (multiplet for para-substituted benzene).

- FT-IR : Peaks at ~2820 cm⁻¹ (C-H stretch, aldehyde) and 2550 cm⁻¹ (weak S-CH₃ stretch) are diagnostic.

- Mass Spectrometry : Molecular ion peak at m/z 180 (C₁₀H₁₂OS) and fragmentation patterns (e.g., loss of CHO group at m/z 135) validate the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : The compound’s thioether group may pose mild toxicity risks. Follow IFRA guidelines for fragrance ingredients, which recommend:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Ventilation in synthesis areas to mitigate vapor inhalation.

- Storage in amber glass under nitrogen to prevent oxidation to sulfoxide/sulfone derivatives .

Advanced Research Questions

Q. How does the methylthio group in this compound influence its reactivity in nucleophilic addition reactions compared to non-sulfur analogs?

- Answer : The electron-donating methylthio group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from the sulfur substituent may reduce yields in bulky nucleophile reactions. Comparative kinetic studies using UV-Vis spectroscopy (monitoring aldehyde depletion) show a 20–30% rate increase versus methoxy-substituted analogs .

Q. What strategies resolve contradictions in reported substrate affinity (Kₘ) values for enzymatic assays involving this compound derivatives?

- Answer : Discrepancies often arise from assay conditions (pH, temperature) or enzyme sources. For example, a study on MAM3 enzyme kinetics found Kₘ values ranging from 0.5–2.0 mM depending on buffer ionic strength. To harmonize

- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).

- Use recombinant enzymes to eliminate isoform variability.

- Validate results with isothermal titration calorimetry (ITC) for direct binding measurements .

Q. How can this compound be functionalized for use as a fluorescent probe in thiol detection?

- Answer : Derivatization via Schiff base formation with dansyl hydrazine creates a thiol-sensitive probe. The methylthio group stabilizes the probe-thiol adduct, enhancing fluorescence quantum yield (Φ = 0.42 vs. 0.18 for non-sulfur analogs). Optimize reaction stoichiometry (1:1.2 molar ratio) in anhydrous DMF, and validate specificity using HPLC with fluorescence detection .

Q. What computational methods are effective for predicting the metabolic pathways of this compound in biological systems?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict oxidation sites (e.g., sulfur atom) and hydrolysis susceptibility. Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies probable metabolites. Validate predictions with in vitro microsomal assays and LC-MS/MS profiling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.